2-[(Ethylamino)methyl]-4-nitrophenol-d5 CAS number and properties
2-[(Ethylamino)methyl]-4-nitrophenol-d5 CAS number and properties
An In-Depth Technical Guide to 2-[(Ethylamino)methyl]-4-nitrophenol-d5 for Advanced Research Applications
Executive Summary
This technical guide provides a comprehensive overview of 2-[(Ethylamino)methyl]-4-nitrophenol-d5, a deuterated analogue of the nitrophenol derivative. The primary focus of this document is to serve researchers, scientists, and drug development professionals by detailing the compound's physicochemical properties, plausible synthetic route, and, most critically, its application as a high-fidelity internal standard for quantitative analysis by mass spectrometry. As stable isotope-labeled standards are considered the gold standard in regulated bioanalysis, this guide offers in-depth methodological protocols and the scientific rationale behind their use, ensuring accuracy and reliability in experimental outcomes.
Compound Identification and Physicochemical Properties
2-[(Ethylamino)methyl]-4-nitrophenol-d5 is the isotopically labeled form of 2-[(Ethylamino)methyl]-4-nitrophenol, where five hydrogen atoms on the ethyl group have been replaced with deuterium. This substitution renders the molecule chemically identical to its parent compound in terms of reactivity and chromatographic behavior but distinguishable by its increased mass.
While a specific CAS (Chemical Abstracts Service) number for the d5-variant is not readily found in public databases, the non-labeled parent compound is identified by CAS Number 94665. For research and regulatory purposes, it is crucial to refer to the lot-specific Certificate of Analysis provided by the supplier for definitive identification and purity data.
The key physicochemical properties are summarized below:
| Property | Value | Source(s) |
| Chemical Name | 2-[(Ethylamino)methyl]-4-nitrophenol-d5 | [1] |
| Molecular Formula | C₉H₇D₅N₂O₃ | [1][2] |
| Molecular Weight | 201.23 g/mol | [2] |
| Parent Compound (H5) MW | 196.21 g/mol | [3] |
| Physical State | Solid | [2] |
| Solubility | Soluble in Methanol | [2] |
| Storage Conditions | Store at -20°C | [2] |
| Category | Isotope Labelled Compound, Aromatic Amine | [1] |
Rationale and Synthesis of the Deuterated Standard
The Imperative for Stable Isotope Labeled Standards in Quantitative Analysis
In liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, the use of a stable isotope-labeled (SIL) internal standard is paramount for achieving the highest levels of accuracy and precision.[4] SIL internal standards, such as 2-[(Ethylamino)methyl]-4-nitrophenol-d5, co-elute with the analyte and experience nearly identical effects from sample matrix interferences, extraction variability, and instrument fluctuations.[5] This co-behavior allows the SIL standard to effectively normalize the analyte's signal, compensating for variations that could otherwise compromise the integrity of the quantitative data.[4][5] The use of a deuterated standard is a key strategy to mitigate the "Achilles' heel" of electrospray ionization—matrix effects—thereby ensuring robust and reliable method performance.[6]
Plausible Synthetic Pathway
The synthesis of 2-[(Ethylamino)methyl]-4-nitrophenol-d5 can be logically achieved via a Mannich reaction, a well-established method for the aminoalkylation of acidic protons located on a carbon atom. In this context, the phenolic proton of 4-nitrophenol provides the necessary reactivity. The key to isotopic labeling is the use of a deuterated precursor, in this case, ethylamine-d5.
The proposed reaction involves the condensation of 4-nitrophenol with formaldehyde and ethylamine-d5. The formaldehyde forms a Schiff base with the deuterated ethylamine, which then acts as the electrophile in an electrophilic aromatic substitution reaction with the electron-rich 4-nitrophenol ring, directing the substitution to the ortho position relative to the hydroxyl group.
Caption: Plausible synthetic workflow for 2-[(Ethylamino)methyl]-4-nitrophenol-d5.
Application in Quantitative Bioanalysis: A Methodological Deep Dive
The primary utility of this compound is as an internal standard (IS) for the quantification of its non-labeled analogue in complex matrices like plasma, urine, or tissue homogenates.
Detailed Experimental Protocol: Quantification in a Biological Matrix
This protocol outlines a validated UPLC-MS/MS method for the sensitive detection of a target analyte (the non-labeled compound) using 2-[(Ethylamino)methyl]-4-nitrophenol-d5 as the internal standard.[7]
A. Materials and Reagents
-
Reference Standard: 2-[(Ethylamino)methyl]-4-nitrophenol.
-
Internal Standard (IS): 2-[(Ethylamino)methyl]-4-nitrophenol-d5.
-
Solvents: MS-grade methanol, acetonitrile, and water.
-
Additives: Formic acid, ammonium acetate.
-
Biological Matrix: Control human plasma (K2-EDTA).
-
Extraction Supplies: 96-well protein precipitation plates, SPE cartridges (if required).
B. Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standard and the IS in methanol to create separate stock solutions.
-
Calibration Curve (CC) Standards: Serially dilute the reference standard stock solution with a 50:50 methanol/water mixture to prepare working solutions for an 8-point calibration curve (e.g., 1 to 1000 ng/mL).
-
Quality Control (QC) Samples: Prepare separate working solutions for Low, Medium, and High QC concentrations from a different weighing of the reference standard.
-
Internal Standard Working Solution (50 ng/mL): Dilute the IS stock solution in acetonitrile. This solution will be used as the protein precipitation/extraction solvent.
C. Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of study samples, CC standards, and QC samples into a 96-well plate.
-
Add 200 µL of the Internal Standard Working Solution to all wells.
-
Mix thoroughly (vortex for 2 minutes) to precipitate proteins.
-
Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a clean 96-well plate for analysis.
D. UPLC-MS/MS Instrumental Conditions The following are typical starting conditions and may require optimization.[7]
| Parameter | Condition | Rationale |
| UPLC System | Waters ACQUITY UPLC or equivalent | --- |
| Column | BEH C18, 1.7 µm, 2.1 x 50 mm | Provides excellent retention and peak shape for moderately polar aromatic compounds. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidified mobile phase promotes better peak shape and ionization efficiency. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | --- |
| Gradient | 5% B to 95% B over 3 minutes | A rapid gradient allows for high-throughput analysis while ensuring separation from matrix components. |
| Flow Rate | 0.4 mL/min | --- |
| Column Temp. | 40°C | Ensures reproducible retention times. |
| Injection Vol. | 5 µL | --- |
| Mass Spectrometer | Triple Quadrupole (e.g., Sciex, Waters) | Required for MRM-based quantification. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The amine group is readily protonated. |
| MRM Transitions | Analyte: Q1 > Q3 (e.g., 197.1 > 151.1) | To be determined by infusion of the standard. |
| IS: Q1 > Q3 (e.g., 202.1 > 151.1) | Q1 is the [M+H]+ ion. The +5 Da shift is monitored. Q3 is a stable product ion. |
E. Data Analysis Quantification is performed by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is generated by plotting the area ratio against the nominal concentration of the CC standards using a weighted (1/x²) linear regression. The concentrations of QC and study samples are then interpolated from this curve.
Analytical Workflow Visualization
Caption: UPLC-MS/MS quantitative analysis workflow using an internal standard.
Safety, Handling, and Storage
No specific safety data sheet (SDS) is available for 2-[(Ethylamino)methyl]-4-nitrophenol-d5. Therefore, safety precautions must be based on structurally similar compounds, such as 2-amino-4-nitrophenol. These compounds are generally classified as irritants and may be harmful if swallowed or inhaled.
-
Personal Protective Equipment (PPE): Wear protective gloves, a lab coat, and eye/face protection. Work in a well-ventilated area or under a chemical fume hood.
-
Handling: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling. Prevent release into the environment.
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
-
-
Storage: Store locked up in a tightly closed container in a well-ventilated place at the recommended temperature of -20°C.[2]
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
2-[(Ethylamino)methyl]-4-nitrophenol-d5 is an essential tool for modern analytical chemistry, particularly in the fields of pharmacokinetics, toxicology, and environmental analysis. Its utility as a stable isotope-labeled internal standard allows for the development of highly robust and accurate quantitative LC-MS/MS methods. By understanding its properties, synthesis, and application as detailed in this guide, researchers can confidently incorporate this standard into their workflows to generate high-quality, reproducible data essential for drug development and scientific discovery.
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